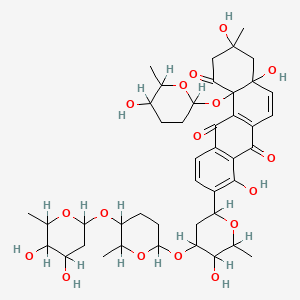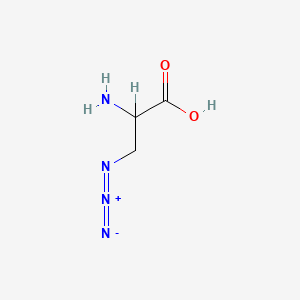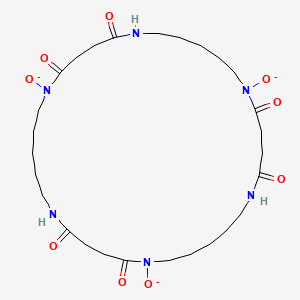
Kerriamycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kerriamycin B is a natural antibiotic compound that has been identified as a potent inhibitor of protein SUMOylation. It is derived from a microbial metabolite and has shown significant potential in various biological and medical applications .
Aplicaciones Científicas De Investigación
Kerriamycin B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the SUMOylation process and its role in various cellular functions.
Biology: Helps in understanding the regulation of protein functions through post-translational modifications.
Industry: Utilized in the development of novel drugs targeting the SUMOylation pathway.
Mecanismo De Acción
Target of Action
Kerriamycin B primarily targets the E1 enzymes involved in the activation of ubiquitin (Ub) and ubiquitin-like modifiers (Ubls) . These enzymes initiate Ub/Ubl conjugation cascades, which are crucial for various cellular processes such as cell cycle progression, DNA damage repair, nucleocytoplasmic transport, transcription, and chromatin remodeling .
Mode of Action
This compound inhibits protein SUMOylation, a post-translational modification process . It does so by binding directly to the SUMO E1 enzyme and blocking the formation of SUMO E1-SUMO1 thioester bonds . This inhibition is dose-dependent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SUMOylation pathway . This pathway involves the sequential interactions and activities of parallel cascades of enzymes that are structurally and mechanistically related . E1 enzymes, the primary target of this compound, initiate this cascade by catalyzing the ATP-dependent activation and transfer of their cognate Ub/Ubl to E2-conjugating enzymes .
Result of Action
The inhibition of protein SUMOylation by this compound can have significant molecular and cellular effects. SUMOylation regulates protein subcellular localization, enzymatic activity, and protein stability . Therefore, inhibiting this process can potentially alter these aspects, affecting various biological processes .
Análisis Bioquímico
Biochemical Properties
Kerriamycin B plays a significant role in biochemical reactions, particularly in the inhibition of protein SUMOylation . It interacts with the SUMO-activating enzyme (E1), specifically binding to the Aos1/Uba2 heterodimer, and inhibits the formation of the E1-SUMO intermediate . This interaction prevents the subsequent transfer of SUMO to the SUMO-conjugating enzyme (E2), thereby blocking the SUMOylation process . This compound’s ability to inhibit SUMOylation makes it a valuable tool for studying the regulation of protein function and stability.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the SUMOylation of proteins, which is a post-translational modification that regulates protein subcellular localization, enzymatic activity, and stability . By inhibiting SUMOylation, this compound affects cell cycle progression, DNA repair, and transcription . In tumor cells, this compound’s inhibition of SUMOylation can lead to reduced cell proliferation and increased sensitivity to chemotherapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding directly to the SUMO-activating enzyme (E1) and blocking the formation of SUMO E1-SUMO1 thioester bonds . This binding prevents the transfer of SUMO to the SUMO-conjugating enzyme (E2), thereby inhibiting the entire SUMOylation process . The inhibition of SUMOylation by this compound disrupts the regulation of protein function and stability, leading to various cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its inhibitory activity against SUMOylation . Long-term studies have shown that this compound can lead to sustained inhibition of protein SUMOylation, resulting in prolonged effects on cellular function . The degradation of this compound over extended periods has not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SUMOylation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of SUMOylation . It interacts with the SUMO-activating enzyme (E1) and prevents the formation of the E1-SUMO intermediate . This inhibition affects the overall metabolic flux of SUMOylation, leading to changes in the levels of SUMOylated proteins and their associated functions .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion . It interacts with the SUMO-activating enzyme (E1) in the cytoplasm and nucleus, where it exerts its inhibitory effects on SUMOylation . The distribution of this compound within tissues has not been extensively studied, but it is likely influenced by its chemical properties and interactions with cellular transporters.
Subcellular Localization
This compound is localized in the cytoplasm and nucleus, where it interacts with the SUMO-activating enzyme (E1) and inhibits SUMOylation . The subcellular localization of this compound is crucial for its activity, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kerriamycin B is typically purified from the culture broth of an unidentified strain of actinomycetes. The purification process involves several steps, including extraction, chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the actinomycetes strain, followed by downstream processing to isolate and purify the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Kerriamycin B undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the formation of the E1-SUMO intermediate, thereby blocking the SUMOylation process .
Common Reagents and Conditions: The inhibition of SUMOylation by this compound involves the use of specific reagents such as anti-SUMO-1 antibodies and various tagged proteins (e.g., His-tagged SUMO-1, T7-tagged RanGAP1-C2) .
Major Products Formed: The primary product formed from the reaction of this compound with its target is the inhibition of SUMOylation, which affects various cellular processes such as protein stability, subcellular localization, and enzymatic activity .
Comparación Con Compuestos Similares
Ginkgolic Acid: Another natural inhibitor of SUMOylation derived from plants.
Spectomycin B16: An antibiotic with similar inhibitory effects on SUMOylation.
Davidiin: A plant-derived compound that inhibits SUMOylation.
Uniqueness of Kerriamycin B: this compound is unique due to its microbial origin and its potent inhibitory effects on the SUMOylation process. Unlike other inhibitors, this compound has been extensively studied for its mechanism of action and its potential therapeutic applications .
Propiedades
Número CAS |
98474-21-6 |
|---|---|
Fórmula molecular |
C43H56O17 |
Peso molecular |
844.9 g/mol |
Nombre IUPAC |
(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1 |
Clave InChI |
FJSYXNOFZQFOAN-FXPMUEKOSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |
SMILES isomérico |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O |
SMILES canónico |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O |
| 98474-21-6 | |
Sinónimos |
kerriamycin B urdamycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















